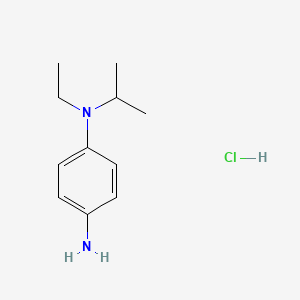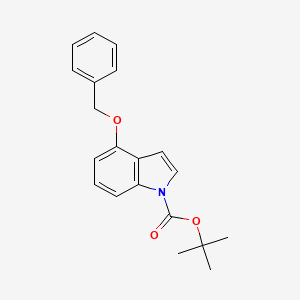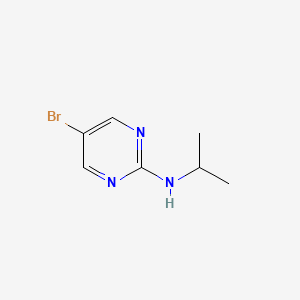
6-(Hydroxymethyl)pyridine-2-carboxamide
Overview
Description
6-(Hydroxymethyl)pyridine-2-carboxamide, also known as Picolinamide, is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a potential inhibitor of poly (ADP-ribose) synthetase of nuclei from rat pancreatic islet cells . It acts as a bidentate ligand and forms complexes with lanthanide nitrates, thiocyanates, and perchlorates .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide involves various methods. One such method involves a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . Another method involves the treatment of 2,6-Bis-carboxamide pyridine hydrazide with various active carbonyl compounds containing formyl or methanoyl groups to give hydrazones and Schiff bases .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)pyridine-2-carboxamide has been characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . The 2,6-pyridinedicarboxamide units are likely to adopt syn – syn conformations when in solid state .Chemical Reactions Analysis
The chemical reactions involving 6-(Hydroxymethyl)pyridine-2-carboxamide are complex and varied. For instance, it can react with copper (II) acetate monohydrate to give tricopper (II) complexes . It can also react with copper (II) tetrakis (pyridine) perchlorate to give [Cu (L 8 ) (OH 2 )] 2 ·2H 2 O .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Hydroxymethyl)pyridine-2-carboxamide include a molecular weight of 152.15 . It is a compound with the molecular formula C7H8N2O2 .Scientific Research Applications
Urease Inhibitors
Pyridine carboxamide derivatives, such as 6-(Hydroxymethyl)pyridine-2-carboxamide, have been explored as potential urease inhibitors . Urease is an enzyme produced by ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer . The development of resistance by these bacteria has necessitated the need for new therapies with anti-urease activity .
Anti-Mycobacterial Agents
Pyridine carboxamide-based scaffolds have been identified as promising drug leads for Mycobacterium tuberculosis . A derivative, MMV687254, has been found to be specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens . It inhibits M. tuberculosis growth in a bactericidal manner in macrophages .
Spectral Studies
Pyridine carboxamides are used in spectral studies. For example, in IR spectra, two weak peaks appear due to secondary amine (NH2), the NHCS group appears with weak intensity, and the medium peak appears (C=N) .
Synthesis of Schiff Bases
6-(Hydroxymethyl)pyridine-2-carboxamide can be used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen .
Commercial Availability
6-(Hydroxymethyl)pyridine-2-carboxamide is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications .
Prodrug Development
Some pyridine carboxamides, like MMV687254, are prodrugs, meaning they are biologically inactive compounds that can be metabolized in the body to produce a drug . This opens up possibilities for the development of new drugs with improved properties .
Future Directions
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXCEKIEZBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565360 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridine-2-carboxamide | |
CAS RN |
41337-83-1 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















